1-Tert-butyl 4-methyl piperidine-1,4-dicarboxylate
Overview
Description
Synthesis Analysis
The asymmetric synthesis of derivatives similar to 1-tert-butyl 4-methyl piperidine-1,4-dicarboxylate has been efficiently achieved. For example, an efficient and practical asymmetric synthesis of a closely related compound, useful as an intermediate for the synthesis of nociceptin antagonists, has been developed. This synthesis involves diastereoselective reduction and efficient isomerization steps, yielding enantiomerically pure compounds (H. Jona et al., 2009). Various methods have been reported for synthesizing intermediates relevant to pharmaceutical compounds, involving steps like acylation, sulfonation, and substitution, with optimization of the synthetic route for improved yields (Min Wang et al., 2015).
Molecular Structure Analysis
X-ray crystallography and spectroscopic methods like NMR have been pivotal in determining the molecular structure of piperidine derivatives. These techniques have elucidated the crystal and molecular structure of compounds, revealing bond lengths, angles, and overall molecular geometry which are typical for piperidine-carboxylates (C. Mamat et al., 2012).
Chemical Reactions and Properties
Piperidine derivatives participate in a variety of chemical reactions, highlighting their versatility as synthetic intermediates. For instance, the formation of tert-butyl 4-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate from tert-butyl 4-[3-(dimethylamino)acryloyl]piperidine-1-carboxylate with methylhydrazine showcases the reactivity of these compounds towards nucleophilic addition (D. Richter et al., 2009).
Physical Properties Analysis
The physical properties of 1-Tert-butyl 4-methyl piperidine-1,4-dicarboxylate and related compounds are influenced by their molecular structure. Techniques such as X-ray diffraction and DFT studies provide insights into their crystal packing, hydrogen bonding patterns, and molecular interactions, which in turn affect their melting points, solubility, and stability (Yuanyuan Hou et al., 2023).
Chemical Properties Analysis
The chemical properties, including reactivity and functional group transformations, of piperidine derivatives, are central to their application in synthesis. For example, the amination reaction to produce tert-Butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate demonstrates the chemical versatility of these compounds (Liu Ya-hu, 2010).
Scientific Research Applications
Structure, Reactivity, and Spectroscopic Characteristics Study : It's used to study the interrelationship between the structure, reactivity, and spectroscopic characteristics of stereoisomeric piperidine compounds (Unkovskii et al., 1973).
Synthesizing Enantiopure Derivatives : This compound is pivotal for synthesizing enantiopure 4-hydroxypipecolate and 4-hydroxylysine derivatives (Marin et al., 2004).
Alkaloid Synthesis : It is also instrumental in synthesizing biologically active alkaloids like sedridine, ethylnorlobelol, and coniine (Passarella et al., 2005).
Intermediate for Biologically Active Compounds : It serves as an important intermediate for synthesizing compounds like tert-butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate (Liu Ya-hu, 2010).
Nociceptin Antagonists Synthesis : The compound is a useful intermediate for synthesizing nociceptin antagonists (Jona et al., 2009).
Synthesizing 4-Chloropiperidine Hydrochloride : It is utilized in synthesizing 4-chloropiperidine hydrochloride (Zhang Guan-you, 2010).
Small Molecule Anticancer Drugs : Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, a related compound, is important for small molecule anticancer drugs (Zhang et al., 2018).
Synthesizing Piperidine Derivatives : It serves as a scaffold for preparing substituted piperidines, useful for various biochemical applications (Harmsen et al., 2011).
Promising Synthon for Piperidine Derivatives : It is a promising synthon for preparing diverse piperidine derivatives (Moskalenko & Boev, 2014).
Study of Molecular Packing and Crystal Structures : The compound has been used to study similar molecular packing and crystal structures in related compounds (Didierjean et al., 2004).
Vandetanib Intermediate Synthesis : It's synthesized as a key intermediate of Vandetanib (Wang et al., 2015).
Anticorrosive Behaviour in Steel : TBMPCPC, a derivative, shows promising anticorrosive behavior for carbon steel in corrosive media (Praveen et al., 2021).
Therapeutic Applications : Compounds like (S)-4-(1-(3,4-dichlorophenyl)-2-methoxyethyl)piperidine monohydrochloride have potential therapeutic applications (Yamashita et al., 2015).
MAP Kinase Inhibitor : It's used in synthesizing a p38 MAP kinase inhibitor, potentially useful for treating conditions like rheumatoid arthritis and psoriasis (Chung et al., 2006).
Dihedral Angle Studies : The compound's dihedral angle with the piperidine ring is of scientific interest (Richter et al., 2009).
Improved Synthesis Procedures : It's used in improved procedures for synthesizing compounds like 6-methoxy-7-[(1-methyl-4-piperidine)methoxyl]-4(3H)-quinazolone (Xiao-kai, 2013).
Model for Metabolism Studies : Cunninghamella fungi, which metabolize compounds like 1-[3-(4-tert-Butylphenoxy)propyl]piperidine, are a good model for studying the metabolism of xenobiotics (Pękala et al., 2012).
Safety And Hazards
properties
IUPAC Name |
1-O-tert-butyl 4-O-methyl piperidine-1,4-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-12(2,3)17-11(15)13-7-5-9(6-8-13)10(14)16-4/h9H,5-8H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTZNCCIULVXFIJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20327847 | |
Record name | 1-tert-Butyl 4-methyl piperidine-1,4-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20327847 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Tert-butyl 4-methyl piperidine-1,4-dicarboxylate | |
CAS RN |
124443-68-1 | |
Record name | 1-(1,1-Dimethylethyl) 4-methyl 1,4-piperidinedicarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=124443-68-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-tert-Butyl 4-methyl piperidine-1,4-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20327847 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-N-Boc-4-Piperidinecarboxylic acid methyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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